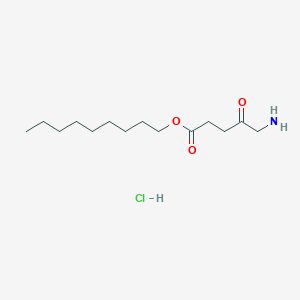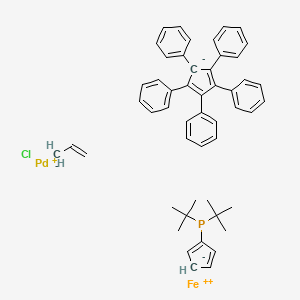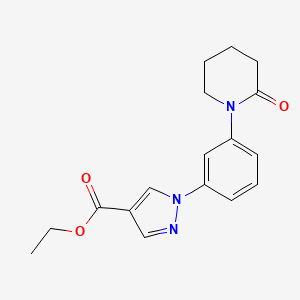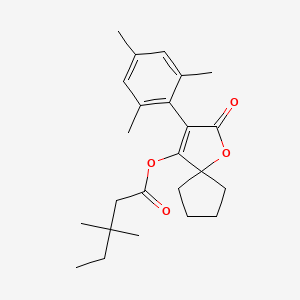
Imidaprilat-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidaprilat-d3 is a deuterated form of imidaprilat, which is the active metabolite of imidapril. Imidapril is an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and chronic heart failure . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of imidaprilat due to its stable isotope labeling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidaprilat-d3 involves the incorporation of deuterium atoms into the imidaprilat molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents during the chemical reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure the efficient incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to achieve the desired isotopic labeling. The production is carried out under controlled conditions to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
Imidaprilat-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound .
科学的研究の応用
Imidaprilat-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of imidaprilat in the body.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites of imidaprilat.
Drug Interaction Studies: Used to investigate potential drug-drug interactions involving imidaprilat.
Biological Research: Employed in studies related to the biological effects of ACE inhibitors and their mechanisms of action.
作用機序
Imidaprilat-d3, like imidaprilat, exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. As a result, the levels of angiotensin II decrease, leading to vasodilation, reduced blood pressure, and decreased sodium and water retention by the kidneys . The molecular targets involved in this mechanism include the ACE enzyme and the angiotensin II receptors .
類似化合物との比較
Similar Compounds
Some compounds similar to imidaprilat-d3 include:
Enalaprilat: Another ACE inhibitor with a similar mechanism of action.
Lisinopril: A non-sulfhydryl ACE inhibitor used for hypertension and heart failure.
Ramiprilat: The active metabolite of ramipril, also an ACE inhibitor.
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The deuterium atoms in this compound provide a distinct advantage in tracing and analyzing the compound’s behavior in biological systems .
特性
分子式 |
C18H23N3O6 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC名 |
(4R)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylic acid |
InChI |
InChI=1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,13-,14+/m0/s1/i2D3 |
InChIキー |
VFAVNRVDTAPBNR-XEIGKBAVSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1C[C@@H](N(C1=O)C(=O)[C@H](C)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O |
正規SMILES |
CC(C(=O)N1C(CN(C1=O)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4](/img/structure/B13442750.png)




![9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B13442766.png)
![5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine](/img/structure/B13442768.png)


![(2S,4S)-2-[[[(2R)-2-amino-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13442792.png)
![Methyl (2R)-1-[(6-fluoroquinolin-2-yl)methyl]pyrrolidine-2-carboxylate](/img/structure/B13442795.png)
![7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13442805.png)
![(11R)-14-acetyl-4,7'-difluoro-15-methyl-1'-prop-2-enylspiro[8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),3,5,12(17),15-hexaene-11,3'-indole]-2',9,13-trione](/img/structure/B13442814.png)
![methyl (E)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(E,3S,5S)-3-(oxan-2-yloxy)-5-(trideuteriomethyl)non-1-enyl]cyclopentyl]hept-2-enoate](/img/structure/B13442816.png)
